molecular formula C16H16F3N3O B11098937 2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine

2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine

Cat. No.: B11098937
M. Wt: 323.31 g/mol
InChI Key: XXTFCJMYQCVCSQ-SRZZPIQSSA-N
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Description

1-(4-ETHOXYPHENYL)-1-ETHANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-ETHOXYPHENYL)-1-ETHANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE typically involves multiple steps. One common synthetic route includes the reaction of 1-(4-ethoxyphenyl)-1-ethanone with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-ETHOXYPHENYL)-1-ETHANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-1-ETHANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

    Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

    Medicine: The compound’s potential medicinal properties are being investigated, particularly its role in modulating biological pathways and its efficacy in treating certain diseases.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-1-ETHANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE involves its interaction with molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can modulate enzymatic activity and influence biochemical processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

1-(4-ETHOXYPHENYL)-1-ETHANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE can be compared with similar compounds such as:

    1-(4-METHOXYPHENYL)-1-ETHANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE: This compound has a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.

    1-(4-ETHOXYPHENYL)-1-ETHANONE 1-[5-(METHYL)-2-PYRIDYL]HYDRAZONE: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s properties, including its stability and interaction with biological targets.

The uniqueness of 1-(4-ETHOXYPHENYL)-1-ETHANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C16H16F3N3O

Molecular Weight

323.31 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C16H16F3N3O/c1-3-23-14-7-4-12(5-8-14)11(2)21-22-15-9-6-13(10-20-15)16(17,18)19/h4-10H,3H2,1-2H3,(H,20,22)/b21-11+

InChI Key

XXTFCJMYQCVCSQ-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)C(F)(F)F)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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